(4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone: is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.70 . This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a dihydroxypiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction involving 4-hydroxypiperidine , triethylamine , and 4-chlorobenzoyl chloride . The reaction typically proceeds via a solution growth technique, where the reactants are mixed and allowed to react under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the laboratory procedure, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
(4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as non-linear optical materials, which have applications in photonics and telecommunications.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
4-Hydroxypiperidin-1-yl)methanone
4-Chlorobenzoyl chloride
Other derivatives of piperidine and chlorobenzene
Properties
IUPAC Name |
(4-chlorophenyl)-(4,4-dihydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(15)14-7-5-12(16,17)6-8-14/h1-4,16-17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSAGFSCKJOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(O)O)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.